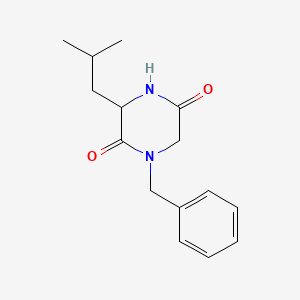

3-(2-Methylpropyl)-1-(phenylmethyl)-2,5-piperazinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Piperazinedione, 3-(2-methylpropyl)-1-(phenylmethyl)-, (3S)- typically involves the cyclization of dipeptides. One common method is the cyclization of L-leucyl-L-phenylalanine under acidic or basic conditions. The reaction can be carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the diketopiperazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) can streamline the production process. The final product is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

2,5-Piperazinedione, 3-(2-methylpropyl)-1-(phenylmethyl)-, (3S)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated products.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazinediones.

Aplicaciones Científicas De Investigación

While the specific compound "3-(2-Methylpropyl)-1-(phenylmethyl)-2,5-piperazinedione" is not explicitly detailed in the provided search results, the broader class of compounds known as piperazinediones, as well as related compounds, are mentioned in the context of various applications. Therefore, the following information is provided based on what is available regarding piperazinediones and similar structures, focusing on potential applications as suggested by the search results.

Potential Applications of Piperazinedione Derivatives

Piperazinediones represent a class of heterocyclic compounds that have shown diverse biological activities, making them interesting candidates for various applications .

Antimicrobial and Antioxidant Applications:

- Antimicrobial Activity: Research indicates that piperazinediones exhibit antimicrobial properties. For example, secondary metabolites from Halobacillus sp. include 2,5-piperazinedione,3,6-bis(2-methylpropyl), which may contribute to antimicrobial activity . Endophytic fungi are also a source of secondary metabolites, which include piperazinediones, and can combat microbes .

- Antifungal Activity: Nematophin, a dipeptide compound related in structure, has demonstrated a broad antifungal spectrum .

- Antioxidant Activity: Halobacillus sp. produces secondary metabolites, and when tested, have shown antioxidant capabilities .

Pharmaceutical Applications:

- Crystalline Forms for Drug Delivery: Crystalline forms of piperazinedione derivatives have been developed for pharmaceutical compositions, indicating their potential use as drug candidates. These crystalline forms can be characterized by X-ray powder diffraction patterns, which are essential for identifying and formulating these compounds .

- Treatment of Premature Ejaculation and Pre-Term Labor: Specific crystalline forms of piperazinedione derivatives are investigated for treating premature ejaculation or pre-term labor, suggesting their potential as active pharmaceutical ingredients .

Other Biological Activities:

- Enzyme Inhibition: Some piperazinedione derivatives have been identified as enzyme inhibitors, which could be relevant in developing targeted therapies .

- Anticancer Activity: Endophytic fungi that produce secondary metabolites including piperazinediones, can have anticancer activity .

Data Tables of Related Compounds

The following tables summarize some of the related compounds and their observed activities based on the search results.

Case Studies and Research Findings

-

Antimicrobial Activity of Halobacillus sp. Metabolites:

- Halobacillus sp. produces secondary metabolites, including piperazinedione derivatives, that exhibit antimicrobial activity .

- The minimum inhibitory concentration (MIC) was determined using the CLSI guidelines, showing the concentration at which growth inhibition occurs .

- The metabolites were tested against human pathogens, and their activity was quantified using spectrophotometric methods .

-

Antioxidant Activity by DPPH Assay:

- The antioxidant activity of Halobacillus sp. metabolites was measured using the DPPH radical scavenging assay .

- Various concentrations of the sample were tested, and the absorbance was measured to determine the percentage of DPPH radical scavenging activity .

- The results indicate the potential of these metabolites as antioxidant compounds .

-

Crystalline Forms of Piperazinedione Derivatives:

- Novel crystalline forms of piperazinedione derivatives have been synthesized and characterized using X-ray powder diffraction .

- The diffraction patterns provide a unique fingerprint for each crystalline form, ensuring its identification and reproducibility .

- These crystalline forms are intended for pharmaceutical applications, such as treating premature ejaculation and pre-term labor .

Mecanismo De Acción

The mechanism of action of 2,5-Piperazinedione, 3-(2-methylpropyl)-1-(phenylmethyl)-, (3S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

3,6-Diisobutyl-2,5-piperazinedione: Another diketopiperazine with similar structural features but different substituents.

Cyclo(L-leucyl-L-phenylalanine): A closely related compound with a similar cyclic structure.

Uniqueness

2,5-Piperazinedione, 3-(2-methylpropyl)-1-(phenylmethyl)-, (3S)- is unique due to its specific substituents, which confer distinct chemical and biological properties

Actividad Biológica

3-(2-Methylpropyl)-1-(phenylmethyl)-2,5-piperazinedione, a compound belonging to the diketopiperazine family, has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O2 with a molecular weight of approximately 294.35 g/mol. The compound features a piperazine ring with two carbonyl groups and substituents that enhance its lipophilicity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of diketopiperazines exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Diketopiperazine Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 6.25 | S. aureus |

| 3-(2-Methylpropyl)-6-(phenylmethyl)-2,5-piperazinedione | 12.5 | E. coli |

| Chloramphenicol | 31.5 | Various bacteria |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of diketopiperazine derivatives has also been explored. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways.

Case Study: Anticancer Effects

A study published in Nature demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways.

Molecular docking studies have been employed to predict the interactions between this compound and various biological targets. These studies reveal binding affinities to proteins involved in critical pathways such as apoptosis and cell cycle regulation.

Table 2: Predicted Binding Affinities

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| Bcl-2 | -9.5 |

| p53 | -8.7 |

| CDK4 | -7.9 |

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. The unique substitution pattern imparts distinct biological properties compared to other diketopiperazines.

Future Directions

While initial studies show promise regarding the biological activity of this compound, further research is essential to elucidate its full pharmacological potential. Future studies should focus on:

- In vivo efficacy and safety assessments.

- Detailed mechanistic studies to understand its action at the molecular level.

- Exploration of structure-activity relationships to optimize its biological properties.

Propiedades

Número CAS |

928025-38-1 |

|---|---|

Fórmula molecular |

C15H20N2O2 |

Peso molecular |

260.33 g/mol |

Nombre IUPAC |

1-benzyl-3-(2-methylpropyl)piperazine-2,5-dione |

InChI |

InChI=1S/C15H20N2O2/c1-11(2)8-13-15(19)17(10-14(18)16-13)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,18) |

Clave InChI |

PEIXSNIISQLJKP-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.